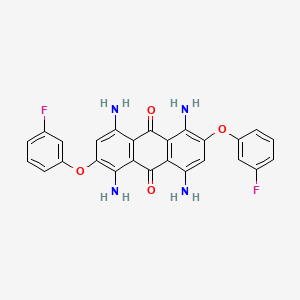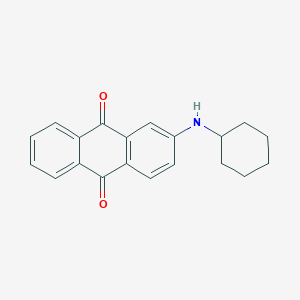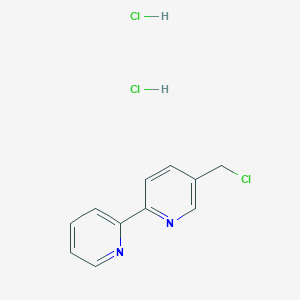
5-(Chloromethyl)-2,2'-bipyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is a chemical compound that belongs to the class of bipyridine derivatives It is characterized by the presence of a chloromethyl group attached to the bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride typically involves the chloromethylation of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can yield reduced bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, oxidized bipyridine compounds, and reduced bipyridine species.
Applications De Recherche Scientifique
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride involves its interaction with molecular targets such as metal ions and biological macromolecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A parent compound without the chloromethyl group, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chloromethyl, used in similar applications.
5-(Bromomethyl)-2,2’-bipyridine: A brominated analog with similar reactivity and applications.
Uniqueness
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propriétés
Formule moléculaire |
C11H11Cl3N2 |
|---|---|
Poids moléculaire |
277.6 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-pyridin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H9ClN2.2ClH/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10;;/h1-6,8H,7H2;2*1H |
Clé InChI |
UPFXGBLCQYLECF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=C(C=C2)CCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



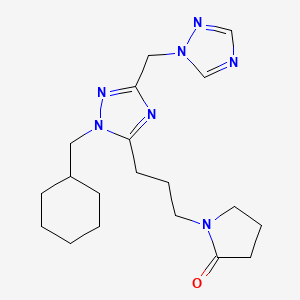
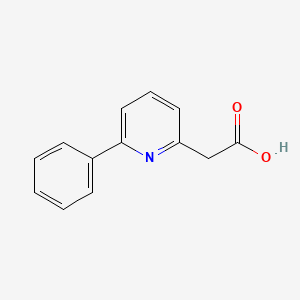
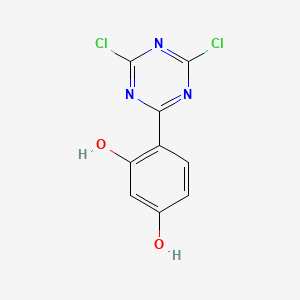
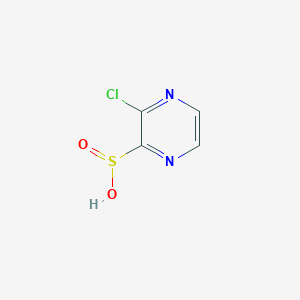
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)



